1-{3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid
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Overview
Description
1-{3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a piperidine ring, and a benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by the reaction of a suitable thiourea derivative with a halogenated acyl compound under basic conditions.
Introduction of the Benzylidene Group: The thiazolidine intermediate is then reacted with benzaldehyde under acidic or basic conditions to form the benzylidene derivative.
Formation of the Piperidine Ring: The benzylidene-thiazolidine intermediate is then coupled with a piperidine derivative through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the benzylidene group or reduce the thiazolidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, diabetes, and infectious diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1-{3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-{3-[(5Z)-5-(4-Fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid: This compound has a similar structure but includes a fluorine atom on the benzylidene group, which can alter its chemical properties and biological activity.
[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid: This compound lacks the piperidine ring, making it structurally simpler but potentially less versatile in its applications.
Uniqueness
1-{3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid is unique due to its combination of a thiazolidine ring, a piperidine ring, and a benzylidene group
Properties
Molecular Formula |
C19H20N2O5S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-[3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H20N2O5S/c22-16(20-9-6-14(7-10-20)18(24)25)8-11-21-17(23)15(27-19(21)26)12-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,24,25)/b15-12- |
InChI Key |
AZRQLCNTOCXSSL-QINSGFPZSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)O)C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=O |
Origin of Product |
United States |
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